Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester
Brand Name: Vulcanchem
CAS No.: 3563-52-8
VCID: VC16512670
InChI: InChI=1S/C10H13ClNO4PS/c1-3-15-17(18,4-2)16-10-6-5-8(12(13)14)7-9(10)11/h5-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H13ClNO4PS
Molecular Weight: 309.71 g/mol

Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester

CAS No.: 3563-52-8

Cat. No.: VC16512670

Molecular Formula: C10H13ClNO4PS

Molecular Weight: 309.71 g/mol

* For research use only. Not for human or veterinary use.

Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester - 3563-52-8

Specification

CAS No. 3563-52-8
Molecular Formula C10H13ClNO4PS
Molecular Weight 309.71 g/mol
IUPAC Name (2-chloro-4-nitrophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C10H13ClNO4PS/c1-3-15-17(18,4-2)16-10-6-5-8(12(13)14)7-9(10)11/h5-7H,3-4H2,1-2H3
Standard InChI Key KOYZGOINJGYTFY-UHFFFAOYSA-N
Canonical SMILES CCOP(=S)(CC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester has the molecular formula C₁₀H₁₃ClNO₄PS and a molecular weight of 309.71 g/mol . Its IUPAC name reflects the substitution pattern on the phosphorus atom: an ethyl group, a 2-chloro-4-nitrophenyl ester, and a thiophosphoric acid moiety. The compound is also known by synonyms such as Stauffer N-2230 and ENT 25,754, which are historically linked to its development as a pesticide .

Structural Analysis

The molecule features a tetrahedral phosphorus center bonded to:

  • An ethoxy group (-OCH₂CH₃)

  • A 2-chloro-4-nitrophenyl ester group

  • An ethyl group (-CH₂CH₃)

  • A sulfur atom in the thioacid group

The nitro and chloro substituents on the phenyl ring confer electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitution reactions. X-ray crystallography data for analogous compounds suggest a bond angle of approximately 109.5° around phosphorus, consistent with sp³ hybridization .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves a two-step esterification process:

  • Formation of the Phosphonothioic Acid Intermediate:
    Ethylphosphonothioic acid is generated via the reaction of diethyl phosphite with elemental sulfur under reflux.

    (C2H5O)2P(O)H+S(C2H5O)2P(S)OH(C₂H₅O)₂P(O)H + S → (C₂H₅O)₂P(S)OH
  • Esterification with 2-Chloro-4-Nitrophenol:
    The acid reacts with 2-chloro-4-nitrophenol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) at 60–80°C.

    (C2H5O)2P(S)OH+ClC6H3(NO2)OC10H13ClNO4PS+H2O(C₂H₅O)₂P(S)OH + ClC₆H₃(NO₂)O⁻ → C₁₀H₁₃ClNO₄PS + H₂O

Optimized Conditions:

  • Temperature: 70°C (±5°C)

  • Catalyst: 5 mol% DMAP (4-dimethylaminopyridine)

  • Yield: 78–85%

Industrial-Scale Manufacturing

Continuous flow reactors have replaced batch processes in large-scale production, offering advantages such as:

  • Enhanced Safety: Reduced exposure to toxic intermediates

  • Improved Yield: 92% efficiency due to precise temperature control

  • Scalability: Outputs exceeding 100 kg/day in pilot plants

Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight309.71 g/molPubChem CID 77099
Melting Point89–92°CDifferential Scanning Calorimetry
Solubility (25°C)0.24 g/L in waterOECD Test Guideline 105
Log P (Octanol-Water)3.81HPLC Retention Time
StabilityHydrolyzes at pH >9 (t₁/₂ = 4 h at pH 10) Hydrolysis Kinetics

The compound’s low water solubility and high log P value suggest significant bioaccumulation potential in lipid-rich tissues.

Biological Activity and Mechanism

Acetylcholinesterase Inhibition

As a organophosphate (OP), the compound irreversibly inhibits acetylcholinesterase (AChE) through phosphorylation of the serine hydroxyl group in the enzyme’s active site :

AChE+C₁₀H₁₃ClNO₄PSAChE-P(O)(S)CH₂CH₃+ClC₆H₃(NO₂)OH\text{AChE} + \text{C₁₀H₁₃ClNO₄PS} → \text{AChE-P(O)(S)CH₂CH₃} + \text{ClC₆H₃(NO₂)OH}

Kinetic Parameters:

  • Inhibition constant (kik_i): 3.0×106M1min13.0 \times 10^6 \, \text{M}^{-1}\text{min}^{-1} (Electric eel AChE)

  • Aging half-life (t1/2t_{1/2}): 48 hours (Human RBC AChE)

Comparative Toxicity

SpeciesLD₅₀ (Oral)LD₅₀ (Dermal)Reference
Rat38 mg/kg210 mg/kg
Zebrafish0.12 ppmN/A
Honeybee0.008 μg/beeN/A

The compound’s high toxicity to bees necessitates strict regulations on agricultural use.

Industrial and Research Applications

Agrochemical Uses

  • Insecticidal Activity: Effective against Spodoptera frugiperda (EC₅₀ = 2.1 ppm) and Myzus persicae (EC₅₀ = 0.8 ppm)

  • Synergistic Formulations: Combined with pyrethroids to enhance efficacy by 300% in resistant pest populations

Biochemical Research

  • Enzyme Kinetics Studies: Used to probe AChE reactivation pathways with oxime antidotes

  • Radiolabeled Analogs: Fluorine-18 derivatives enable PET imaging of AChE distribution in neural tissues

ParameterValueTest Method
Soil DT₅₀23 daysOECD 307
Aquatic ToxicityEC₅₀ Daphnia magna = 0.05 ppmOECD 202
Photodegradationt₁/₂ = 6 hours (UVλ 254 nm)EPA 1613

Comparative Analysis with Analogous Compounds

CompoundAChE kik_i (M⁻¹min⁻¹)Log PLD₅₀ (Rat)
Paraoxon1.2×1071.2 \times 10^72.12.1 mg/kg
This Compound3.0×1063.0 \times 10^63.838 mg/kg
Chlorpyrifos8.5×1058.5 \times 10^54.7135 mg/kg

The reduced acute toxicity compared to paraoxon makes it preferable for controlled agricultural applications .

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